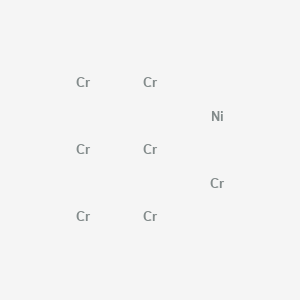

Chromium--nickel (7/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chromium–nickel (7/1) is an alloy composed of chromium and nickel in a 7:1 ratio. This compound is known for its exceptional resistance to oxidation and corrosion, making it a valuable material in various industrial applications. The combination of chromium and nickel enhances the mechanical properties and stability of the alloy at high temperatures, making it suitable for use in harsh environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of chromium–nickel (7/1) involves the melting and alloying of chromium and nickel in the desired ratio. The process typically includes the following steps:

Melting: Chromium and nickel are melted together in an electric arc furnace or induction furnace at temperatures exceeding 1400°C.

Alloying: The molten metals are thoroughly mixed to ensure a homogeneous alloy composition.

Casting: The molten alloy is then cast into molds to form ingots or other desired shapes.

Cooling: The cast alloy is allowed to cool and solidify under controlled conditions to prevent the formation of unwanted phases.

Industrial Production Methods

In industrial settings, the production of chromium–nickel (7/1) often involves the use of advanced techniques such as vacuum induction melting (VIM) or vacuum arc remelting (VAR) to achieve high purity and uniformity. These methods help in minimizing impurities and ensuring the desired mechanical properties of the alloy.

Analyse Chemischer Reaktionen

Types of Reactions

Chromium–nickel (7/1) undergoes various chemical reactions, including:

Oxidation: The alloy forms a protective oxide layer when exposed to oxygen at high temperatures, enhancing its corrosion resistance.

Reduction: Chromium and nickel can be reduced from their oxides using reducing agents such as hydrogen or carbon monoxide.

Substitution: The alloy can participate in substitution reactions where other metals replace chromium or nickel in the lattice structure.

Common Reagents and Conditions

Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.

Reduction: Commonly performed using hydrogen gas or carbon monoxide at high temperatures.

Substitution: Requires the presence of other metal ions and suitable reaction conditions to facilitate the exchange.

Major Products Formed

Oxidation: Formation of chromium oxide (Cr2O3) and nickel oxide (NiO) layers.

Reduction: Production of pure chromium and nickel metals.

Substitution: Formation of new alloys with different metal compositions.

Wissenschaftliche Forschungsanwendungen

Chromium–nickel (7/1) has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its stability and resistance to corrosion.

Biology: Employed in the development of biomedical implants and devices, owing to its biocompatibility and resistance to body fluids.

Medicine: Utilized in the production of surgical instruments and medical equipment that require high strength and corrosion resistance.

Industry: Widely used in the aerospace, automotive, and energy sectors for components that operate under high temperatures and corrosive environments.

Wirkmechanismus

The mechanism by which chromium–nickel (7/1) exerts its effects is primarily through the formation of a stable oxide layer on its surface. This oxide layer acts as a barrier, preventing further oxidation and corrosion of the underlying metal. The molecular targets and pathways involved include:

Oxide Formation: The interaction of chromium and nickel with oxygen leads to the formation of chromium oxide and nickel oxide layers.

Corrosion Resistance: The protective oxide layer inhibits the penetration of corrosive agents, thereby enhancing the longevity of the alloy.

Vergleich Mit ähnlichen Verbindungen

Chromium–nickel (7/1) can be compared with other similar alloys, such as:

Chromium–nickel (80/20): Contains a higher proportion of nickel, offering greater ductility and resistance to high-temperature oxidation.

Chromium–nickel (60/16): Contains a lower proportion of chromium, providing a balance between corrosion resistance and mechanical strength.

Chromium–nickel–iron alloys: Incorporate iron to enhance mechanical properties and reduce costs.

Uniqueness

Chromium–nickel (7/1) is unique due to its specific ratio of chromium to nickel, which provides an optimal balance of corrosion resistance, mechanical strength, and high-temperature stability. This makes it particularly suitable for applications in extreme environments where other alloys may fail.

Conclusion

Chromium–nickel (7/1) is a versatile and valuable alloy with a wide range of applications in various fields. Its unique properties, including high corrosion resistance and mechanical strength, make it an essential material for scientific research and industrial use. The preparation methods, chemical reactions, and mechanisms of action further highlight its significance and potential for future advancements.

Eigenschaften

CAS-Nummer |

874299-56-6 |

|---|---|

Molekularformel |

Cr7Ni |

Molekulargewicht |

422.67 g/mol |

IUPAC-Name |

chromium;nickel |

InChI |

InChI=1S/7Cr.Ni |

InChI-Schlüssel |

QGKQNBNICVSYCE-UHFFFAOYSA-N |

Kanonische SMILES |

[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Ni] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)